
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls into a broader category of acrylamides, which are significant in pharmaceutical and material sciences due to their versatile applications. These compounds are often explored for their potential as therapeutic agents, polymers, and in various industrial applications due to their unique chemical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves the reaction of appropriate amines with acrylate derivatives under controlled conditions. For instance, controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) have been used to synthesize homopolymers with specific moieties in their side chains, demonstrating the controlled character of polymerization through molecular weight and conversion relationships (Mori, Sutoh, & Endo, 2005).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are primary tools for analyzing the molecular structure of acrylamides. These techniques provide insights into the arrangement of atoms within the molecule and the conformational preferences of different substituents, contributing to the understanding of intermolecular interactions and stability (Bakheit et al., 2023).
Chemical Reactions and Properties
Acrylamides participate in various chemical reactions, including polymerization, addition reactions, and cyclization. Their reactivity is influenced by the presence of electron-withdrawing or donating groups on the phenyl ring, affecting the nucleophilicity and electrophilicity of the molecule. The addition of amines to acrylonitrile derivatives, for instance, demonstrates the potential for color change and ion-pair formation, highlighting the compound's reactivity and interaction with other molecules (Nakayama et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for determining the compound's applicability in different domains. Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) provide valuable data on the polymorphic forms and thermal behavior of acrylamides (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological targets, are essential for the development of pharmaceuticals and materials. Studies have shown that modifications in the acrylamide structure can lead to significant changes in biological activity and material properties, underscoring the importance of detailed chemical property analysis (Wu et al., 2004).
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide has been studied for its potential in antibacterial and antifungal applications. In research conducted by Desai, Shihora, and Moradia (2007), new compounds including those with structural similarities to the chemical were synthesized and screened for their activities against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Dielectric and Electrical Properties
The dielectric and electrical properties of compounds related to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide have been a subject of interest. Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) studied the electrical conductivity and dielectrical properties of similar compounds, revealing insights into their potential use in electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Pharmacological Properties
Though not directly related to the exact chemical structure , studies on similar compounds have been conducted to explore their pharmacological profiles. Chida et al. (2005) examined the effects of a similar compound, FR260330, on nitric oxide production in rat splenocytes and human colon cancer cell lines, hinting at its potential use in inflammatory diseases (Chida et al., 2005).
Structural Analysis in Crystallography
Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide have been analyzed using crystallography to understand their molecular geometry and potential applications. Palmer, Richards, and Lisgarten (1995) conducted a structural analysis of a similar compound, providing valuable insights into its molecular arrangement (Palmer, Richards, & Lisgarten, 1995).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O2/c20-16-4-2-1-3-14(16)7-10-17(26)25-15-8-5-13(6-9-15)11-18(27)24-12-19(21,22)23/h1-10H,11-12H2,(H,24,27)(H,25,26)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCHZUCFTXKRN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)
![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)
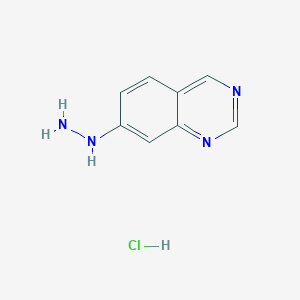
![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)
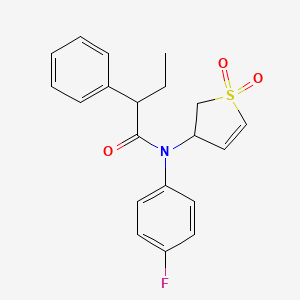
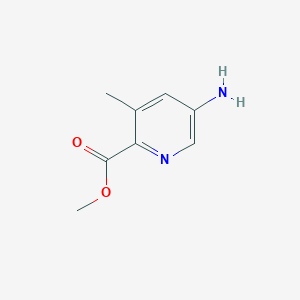
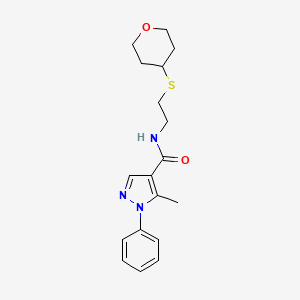
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)
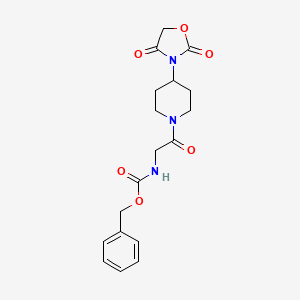
![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)